2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine
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Overview
Description
2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine is an organic compound characterized by a cyclobutyl ring substituted with a 3-chlorophenyl group and an ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Grignard reaction involving 3-chlorophenylmagnesium bromide and cyclobutanone, followed by reduction.
Introduction of the Ethan-1-amine Chain: The ethan-1-amine chain can be introduced via a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chlorophenyl)cyclobutyl]ethan-1-amine
- 2-[1-(3-Fluorophenyl)cyclobutyl]ethan-1-amine
- 2-[1-(3-Bromophenyl)cyclobutyl]ethan-1-amine
Uniqueness
2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)cyclobutyl]ethanamine |
InChI |
InChI=1S/C12H16ClN/c13-11-4-1-3-10(9-11)12(7-8-14)5-2-6-12/h1,3-4,9H,2,5-8,14H2 |
InChI Key |
QYVMKHOZZGNFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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